Z-β-氨基酸-osu

描述

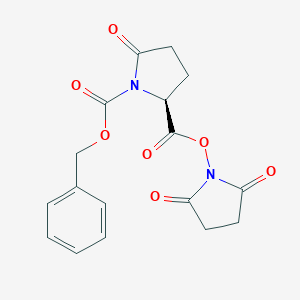

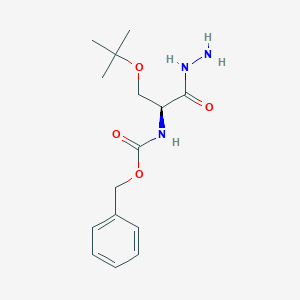

“Z-beta-Ala-osu” is an alanine derivative . It is a compound used in peptide synthesis as a coupling reagent . It is a derivative of succinimide and Z-b-Alanine, two chemical compounds that are commonly used in organic synthesis .

Synthesis Analysis

The synthesis of Z-beta-Ala-osu involves several chemical reactions and purification steps .

Molecular Structure Analysis

The molecular formula of Z-beta-Ala-osu is C15H16N2O6 . It has an average mass of 320.297 Da and a monoisotopic mass of 320.100830 Da . Z-beta-Ala-osu contains total 40 bond(s); 24 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .

Chemical Reactions Analysis

Z-beta-Ala-osu is involved in several chemical reactions during its synthesis . It is also used in peptide synthesis as a coupling reagent .

Physical And Chemical Properties Analysis

Z-beta-Ala-osu has a molecular weight of 320.3 . It appears as a solid, white to off-white in color .

科学研究应用

植物渗透保护

- 盐角草科中β-丙氨酸甜菜碱的合成:β-丙氨酸甜菜碱是一种渗透保护化合物,存在于盐角草科植物中,有助于植物耐受盐度和缺氧。滨藜中β-丙氨酸甜菜碱的合成涉及 S-腺苷-L-蛋氨酸依赖的β-丙氨酸的 N-甲基化。该途径是代谢工程的有趣目标,旨在提高植物的抗逆性(Rathinasabapathi、Fouad 和 Sigua,2001)。

肽构象

- 含有脱氢苯丙氨酸的肽:对含有 Z-脱氢苯丙氨酸残基的非环四肽的研究探索了它们的溶液构象,有助于理解肽的结构-功能关系以及在药物设计中的潜在应用(Uma、Chauhan、Kumar 和 Balaram,2009)。

材料科学

- Zr-Mo 合金的微观结构和磁化率:对 Zr-Mo 合金的研究旨在开发具有低磁化率的材料,用于磁共振成像 (MRI) 应用。这项研究对医疗器械行业具有影响,特别是在 MRI 兼容植入物的设计中(Suyalatu 等,2010)。

结构生物学

- 通过核磁共振进行蛋白质结构优化:一种使用贝叶斯概率和核磁共振化学位移来推导蛋白质结构信息的创新方法展示了精确蛋白质结构优化和预测的潜力,为结构生物学和药物发现的进步做出了贡献(Le、Pearson、Dios 和 Oldfield,1995)。

治疗

- 抑制 Z Alpha1-抗胰蛋白酶相关肺气肿中的聚合:对 α1-抗胰蛋白酶 (Z-AT) 的 Z 变体的研究探索了抑制聚合的策略,为解决与 Z-AT 相关的肝硬化和肺气肿提供了潜在的治疗方法(Parfrey、Dafforn、Belorgey、Lomas 和 Mahadeva,2004)。

作用机制

Target of Action

Z-beta-Ala-osu, also known as Z-β-Alanine N-hydroxysuccinimide ester, is a derivative of β-Alanine . It is primarily used in peptide synthesis as a coupling reagent . The primary targets of Z-beta-Ala-osu are the amino acids in peptides and proteins that it helps to link together during the synthesis process .

Mode of Action

The mode of action of Z-beta-Ala-osu involves its interaction with the amino acids in peptides and proteins. As a coupling reagent, it facilitates the formation of peptide bonds, which are the chemical bonds that link amino acids together in a peptide or protein . The exact mechanism of this interaction is complex and involves several steps, including deprotonation, elimination, and a Lossen-type rearrangement .

Biochemical Pathways

The biochemical pathways affected by Z-beta-Ala-osu are those involved in peptide and protein synthesis. By facilitating the formation of peptide bonds, Z-beta-Ala-osu plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms and play a wide variety of roles in the body .

Result of Action

The result of Z-beta-Ala-osu’s action is the successful synthesis of peptides and proteins. By facilitating the formation of peptide bonds, it enables the creation of these crucial biological molecules . The specific molecular and cellular effects of Z-beta-Ala-osu’s action would depend on the particular peptides or proteins being synthesized.

Action Environment

The action of Z-beta-Ala-osu is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability . .

安全和危害

Z-beta-Ala-osu should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Z-beta-Ala-osu interacts with various enzymes, proteins, and other biomolecules. Its primary role in biochemical reactions involves its ability to react with amino groups in proteins and peptides, forming stable amide bonds . This property makes Z-beta-Ala-osu a valuable tool in the field of proteomics, where it is used to modify proteins for further analysis.

Molecular Mechanism

The molecular mechanism of Z-beta-Ala-osu involves its reaction with amino groups in proteins and peptides. This reaction results in the formation of stable amide bonds . This process can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSLJICWKEVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)